2-(Ethylthio)ethanol
Overview
Description
2-(Ethylthio)ethanol is an organic compound with the molecular formula C4H10OS and a molecular weight of 106.187 g/mol . It is also known by several other names, including β-Ethylthioethanol, β-Hydroxydiethyl sulfide, and Ethyl 2-hydroxyethyl sulfide . This compound is characterized by the presence of an ethylthio group attached to an ethanol molecule, making it a thioether alcohol.
Preparation Methods
2-(Ethylthio)ethanol can be synthesized through various methods:
Ethylene Oxide Method: This method involves the reaction of ethylene oxide with ethanethiol under controlled conditions.
Chloroethanol Method: In this method, chloroethanol reacts with ethanethiol to produce this compound.
Industrial production methods typically involve these synthetic routes, optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
2-(Ethylthio)ethanol undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert the sulfoxide or sulfone derivatives back to the thioether form. Reducing agents such as lithium aluminum hydride are often used.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with halogenating agents or acids.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(Ethylthio)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including its role as an antioxidant and its effects on cellular processes.
Medicine: Research has explored its potential therapeutic applications, particularly in the development of drugs targeting oxidative stress and inflammation.
Mechanism of Action
The mechanism of action of 2-(Ethylthio)ethanol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It acts as an antioxidant by scavenging free radicals and reducing oxidative stress in cells.
Gastroprotective Effects: Studies have shown that it can protect gastric mucosa from ethanol-induced damage by increasing gastric pH and mucus production, and modulating the expression of proteins such as HSP70 and Bax.
Comparison with Similar Compounds
2-(Ethylthio)ethanol can be compared with other similar thioether alcohols:
2-(Methylthio)ethanol: This compound has a methylthio group instead of an ethylthio group, resulting in different physical and chemical properties.
2-(Propylthio)ethanol: The presence of a propylthio group makes this compound more hydrophobic compared to this compound.
The uniqueness of this compound lies in its balance of hydrophilic and hydrophobic properties, making it versatile for various applications.
Properties
IUPAC Name |
2-ethylsulfanylethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10OS/c1-2-6-4-3-5/h5H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNRIEBFNWGMXKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059393 | |
Record name | Ethanol, 2-(ethylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3059393 | |
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Molecular Weight |
106.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale straw-colored liquid; [HSDB] Colorless liquid with an unpleasant odor; [Alfa Aesar MSDS], Clear colourless to yellow liquid; Powerful meat-like aroma | |
Record name | 2-(Ethylthio)ethanol | |
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Record name | Ethyl 2-hydroxyethyl sulfide | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1890/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
184.5 °C, Boiling point at 28 mm Hg = 99 °C | |
Record name | 2-(ETHYLTHIO)ETHANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5541 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Sol in ether, other org solvents, Soluble in ethanol, very sol in acetone, Practically insoluble or insoluble in water, Soluble (in ethanol) | |
Record name | 2-(ETHYLTHIO)ETHANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5541 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Ethyl 2-hydroxyethyl sulfide | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1890/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.0166 at 20 °C/4 °C, 1.015-1.023 (20°) | |
Record name | 2-(ETHYLTHIO)ETHANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5541 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Ethyl 2-hydroxyethyl sulfide | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1890/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Pressure |
0.19 [mmHg] | |
Record name | 2-(Ethylthio)ethanol | |
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Color/Form |
Pale straw liquid | |
CAS No. |
110-77-0 | |
Record name | 2-(Ethylthio)ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110-77-0 | |
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Record name | 2-(Ethylthio)ethanol | |
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Record name | 2-(ETHYLTHIO)ETHANOL | |
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Record name | Ethanol, 2-(ethylthio)- | |
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Record name | Ethanol, 2-(ethylthio)- | |
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URL | https://comptox.epa.gov/dashboard/DTXSID3059393 | |
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Record name | 2-(ethylthio)ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.457 | |
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Record name | 2-(ETHYLTHIO)ETHANOL | |
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Record name | 2-(ETHYLTHIO)ETHANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5541 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-100 °C | |
Record name | 2-(ETHYLTHIO)ETHANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5541 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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